molecular formula C8H10N2O3S B120255 Diazald CAS No. 80-11-5

Diazald

Cat. No. B120255
CAS RN: 80-11-5
M. Wt: 214.24 g/mol
InChI Key: FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of diazomethane (nominally 0.68 g—generated from DIAZALD® (5 g) in diethyl ether (45 ml)) at −78° C. was added a solution of E/Z methyl-2-bromo-2-butenoate (3.58 g) (available from Fluka) in diethyl ether (15 ml), dropwise, over 15 min. The mixture was maintained at −78° C. for 1 h then allowed to warm to 20° C. with stirring overnight. Acetic acid (1 ml) was added to destroy excess diazomethane and the mixture evaporated under reduced pressure. The residue was co-evaporated with toluene. Purification of the residue by column chromatography on silica gel eluting with ethyl acetate:cyclohexane (1:1) gave the title compound (1.12 g) as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1](=[CH2:3])=[N-:2].CC1C=CC(S(N(N=O)C)(=O)=O)=CC=1.[CH3:18][O:19][C:20](=[O:25])[C:21](Br)=[CH:22][CH3:23].C(O)(=O)C>C(OCC)C>[CH3:23][C:22]1[CH:3]=[N:1][NH:2][C:21]=1[C:20]([O:19][CH3:18])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Step Three
Name
Quantity
3.58 g
Type
reactant
Smiles
COC(C(=CC)Br)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
CUSTOM
Type
CUSTOM
Details
to destroy excess diazomethane
CUSTOM
Type
CUSTOM
Details
the mixture evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel eluting with ethyl acetate:cyclohexane (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=NNC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.